![molecular formula C3H5NOS B2486554 2-Oxopropanethioamide CAS No. 31787-50-5](/img/structure/B2486554.png)
2-Oxopropanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxopropanethioamide is a chemical compound with the CAS Number: 31787-50-5 . It has a molecular weight of 103.14 and its IUPAC name is also 2-oxopropanethioamide . It is typically stored at -10 degrees Celsius .
Synthesis Analysis
The synthesis of 2-Oxopropanethioamide has been described in several papers . It is an intermediate in the synthesis of a potent β-secretase (BACE-1) inhibitor . The reaction of acetyl cyanide with hydrogen sulfide gas under continuous-flow conditions has been developed . The toxic gas could be accurately dosed using a mass-flow controller or a peristaltic pump . The reaction proceeded smoothly at room temperature in the presence of a small amount of triethylamine as a basic catalyst .Molecular Structure Analysis
The molecular formula of 2-Oxopropanethioamide is C3H5NOS . Its average mass is 103.143 Da and its monoisotopic mass is 103.009186 Da .Chemical Reactions Analysis
The reaction of acetyl cyanide with hydrogen sulfide gas under continuous-flow conditions has been developed . The reaction proceeded smoothly at room temperature in the presence of a small amount of triethylamine as a basic catalyst .Physical And Chemical Properties Analysis
2-Oxopropanethioamide is a powder with a melting point of 69-71 degrees Celsius . It is typically stored at -10 degrees Celsius .Scientific Research Applications
- Role of 2-Oxopropanethioamide : 2-Oxopropanethioamide serves as an intermediate in the synthesis of potent BACE-1 inhibitors. These inhibitors aim to reduce Aβ production, potentially slowing AD progression .
β-Secretase (BACE-1) Inhibition
Continuous Flow Synthesis
Controlled Synthesis for Lanabecestat
Safety and Hazards
The safety information for 2-Oxopropanethioamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may be harmful if inhaled . The precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Mechanism of Action
Target of Action
2-Oxopropanethioamide is an intermediate in the synthesis of a potent β-secretase (BACE-1) inhibitor . BACE-1 is an enzyme that plays a key role in the production of amyloid-β peptides, which accumulate abnormally in the brains of individuals with Alzheimer’s disease. By inhibiting BACE-1, the production of these harmful peptides can be reduced.
Mode of Action
The compound likely interacts with the active site of the enzyme, preventing it from cleaving its substrate and thus reducing the production of amyloid-β peptides .
Biochemical Pathways
2-Oxopropanethioamide is involved in the biochemical pathway leading to the inhibition of BACE-1. This pathway is crucial in the context of Alzheimer’s disease, as BACE-1 is responsible for the production of amyloid-β peptides. By inhibiting this enzyme, 2-Oxopropanethioamide can potentially reduce the accumulation of these peptides and alleviate the symptoms of Alzheimer’s disease .
Pharmacokinetics
The ADME properties of the final drug would be influenced by various factors including its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
The primary result of the action of 2-Oxopropanethioamide is the inhibition of BACE-1, leading to a reduction in the production of amyloid-β peptides . This could potentially slow the progression of Alzheimer’s disease by reducing the accumulation of these peptides in the brain.
Action Environment
The action of 2-Oxopropanethioamide, like all drugs, can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other substances that may interact with the drug, and the specific characteristics of the patient’s body . .
properties
IUPAC Name |
2-oxopropanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c1-2(5)3(4)6/h1H3,(H2,4,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDPUYMADCMXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxopropanethioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.